Home > Products > Screening Compounds P92286 > Dihydroergovaline
Dihydroergovaline - 3036-37-1

Dihydroergovaline

Catalog Number: EVT-1538180
CAS Number: 3036-37-1
Molecular Formula: C29H37N5O5
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroergovaline is a naturally occurring compound that belongs to the class of ergoline alkaloids. It is derived from the fungus Claviceps purpurea, which infects certain grasses and grains. Dihydroergovaline is primarily known for its pharmacological properties, particularly its effects on the cardiovascular system and its potential applications in treating various medical conditions.

Source

Dihydroergovaline is primarily sourced from the alkaloid extraction of Claviceps purpurea. This fungus produces a variety of bioactive compounds, including ergot alkaloids, which have been used in traditional medicine and are also significant in modern pharmacology. The compound can also be synthesized in laboratories for research and therapeutic uses.

Classification

Dihydroergovaline falls under the category of ergoline derivatives, which are characterized by their complex bicyclic structure. It is classified as a selective agonist of serotonin receptors and has notable interactions with adrenergic receptors, making it an important subject of study in pharmacology.

Synthesis Analysis

Methods

The synthesis of dihydroergovaline can be achieved through various methods, including:

  1. Natural Extraction: Extracting from Claviceps purpurea using solvents like ethanol or methanol.
  2. Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions using precursors derived from simpler alkaloids.

Technical Details

The chemical synthesis typically involves:

  • Reduction Reactions: Converting ergotamine or other ergoline derivatives into dihydroergovaline through catalytic hydrogenation.
  • Purification Techniques: Such as chromatography to isolate the desired compound from reaction mixtures.
Molecular Structure Analysis

Structure

Dihydroergovaline has a complex molecular structure characterized by a tetracyclic framework typical of ergoline alkaloids. Its chemical formula is C20H25N3OC_{20}H_{25}N_3O, indicating it contains 20 carbon atoms, 25 hydrogen atoms, three nitrogen atoms, and one oxygen atom.

Data

  • Molecular Weight: Approximately 325.44 g/mol
  • Structural Formula: The structure includes a fused ring system with multiple stereocenters, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Dihydroergovaline participates in several chemical reactions, primarily involving:

  • Receptor Binding: Interacting with serotonin and adrenergic receptors.
  • Metabolic Transformations: Undergoing biotransformation in the body, leading to various metabolites that may also exhibit biological activity.

Technical Details

The compound's reactivity is influenced by its functional groups and stereochemistry, which dictate its interaction with biological targets. Studies have shown that dihydroergovaline can modulate neurotransmitter release and vascular tone through these interactions.

Mechanism of Action

Process

Dihydroergovaline acts primarily as an agonist at serotonin receptors (5-HT receptors) and has affinity for adrenergic receptors. Its mechanism involves:

  • Vasoconstriction: By stimulating alpha-adrenergic receptors, leading to increased blood pressure.
  • Neurotransmitter Modulation: Enhancing or inhibiting the release of neurotransmitters depending on receptor subtype activation.

Data

Research indicates that dihydroergovaline can affect peripheral vascular resistance and has implications in treating conditions like migraine and hypotension due to its vasoconstrictive properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding its ionization state at physiological pH, which influences its pharmacokinetics.
Applications

Scientific Uses

Dihydroergovaline has several applications in scientific research and medicine:

  1. Pharmacological Research: Studied for its effects on vascular smooth muscle and potential therapeutic uses in hypertension.
  2. Migraine Treatment: Investigated for its efficacy in alleviating migraine symptoms due to its vasoconstrictive properties.
  3. Neuroscience Studies: Utilized to explore serotonin receptor functions and their implications in mood disorders.
Introduction to Dihydroergotamine

Historical Discovery and Nomenclature

Dihydroergotamine (DHE) emerged from systematic ergot alkaloid research in the mid-20th century. Swiss chemist Arthur Stoll and his colleague Albert Hofmann first synthesized DHE in 1943 through the catalytic hydrogenation of ergotamine—a natural alkaloid from the fungus Claviceps purpurea. This process reduced the Δ9,10 double bond of ergotamine, yielding a compound initially designated "Dihydro-ergotamine" [2] [4]. The "45" in the early brand name D.H.E. 45® reflected its status as the 45th experimental modification of ergot derivatives during Stoll's research [2]. DHE received FDA approval in 1946 as one of the first post-World War II migraine therapeutics, though its initial application targeted hypertension before migraine-specific efficacy was recognized at the Mayo Clinic [4]. The current International Nonproprietary Name (INN), "dihydroergotamine," systematically describes the molecule as 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione [6].

Chemical Classification and Structural Analogues

Dihydroergotamine belongs to the ergoline alkaloid class, characterized by a tetracyclic ring system (6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),9,12,14-tetraene) fused to a peptide-like moiety. Its molecular formula is C₃₃H₃₇N₅O₅, with a molar mass of 583.69 g/mol [1] [6]. DHE is a semi-synthetic derivative generated via hydrogenation of ergotamine, which alters receptor binding profiles and reduces emetic and vasoconstrictive potentials [4] [8].

Table 1: Key Structural Analogues of Dihydroergotamine

CompoundCore StructureStructural Difference from DHEBiological Significance
ErgotamineErgotamanΔ9,10 double bondHigher 5-HT1B affinity; stronger vasoconstriction
8′-OH-DHEDihydroergotamanHydroxy group at position 8′Major active metabolite; longer half-life (10-13h)
Dihydrolysergic acidLysergic acid derivativeCleaved proline ring; no peptide moietyPrimary inactive metabolite
BromocriptineErgolineBrominated lysergic acid; peptide modificationD2 receptor agonist; minimal vasoactivity

Structural analogues include natural ergot alkaloids (ergotamine, ergocristine) and synthetic derivatives. The 8′-β-hydroxy metabolite, formed via hepatic CYP3A4-mediated hydroxylation, exhibits comparable pharmacological activity to DHE and accumulates at plasma concentrations 5-7 times higher than the parent compound [6] [7]. Hydrogenation at the 9-10 position differentiates DHE from ergotamine, reducing arterial vasoconstriction while preserving therapeutic effects on migraine [4] [8].

Natural Occurrence and Biosynthetic Pathways

Dihydroergotamine does not occur naturally but derives from ergotamine—a complex amide alkaloid biosynthesized by the ascomycete fungus Claviceps purpurea parasitizing rye (Secale cereale) and other cereals [4] [8]. The biosynthetic pathway involves:

  • Tryptophan Precursor Modification: Tryptophan undergoes prenylation and cyclization to form the tetracyclic ergoline ring.
  • Lysergic Acid Formation: Methylation and oxidation reactions yield lysergic acid, the core ergoline scaffold.
  • Peptide Assembly: Enzymatic coupling of lysergic acid with a tripeptide (alanine-phenylalanine-proline) generates ergotamine.
  • Post-Modification: Epimerization and cyclization form the characteristic ergotaman structure [8].

Table 2: Natural Sources and Alkaloid Profiles of Ergot Fungi

Fungal SpeciesHost PlantsPrimary AlkaloidsDHE Precursor Abundance
Claviceps purpureaRye, Wheat, BarleyErgotamine, Ergocristine, ErgocryptineHigh (Ergotamine: 0.1-0.5% dry sclerotia)
Claviceps fusiformisPearl MilletAgroclavine, ElymoclavineAbsent
Claviceps paspaliPaspalum grassesLysergic acid α-hydroxyethylamideAbsent

Industrial production involves:

  • Fungal Fermentation: Claviceps strains cultured in submerged bioreactors produce ergotamine.
  • Chemical Hydrogenation: Ergotamine undergoes catalytic hydrogenation (Pd/C or PtO₂ catalysts) to yield dihydroergotamine.
  • Purification: Crystallization as mesylate salt (mesilate) for pharmaceutical use [4] [8]. The mesylate salt form (C₃₃H₃₇N₅O₅·CH₄O₃S) enhances water solubility for injectable formulations [6].

Properties

CAS Number

3036-37-1

Product Name

Dihydroergovaline

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C29H37N5O5

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C29H37N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35)/t17-,19-,21-,22+,24+,28-,29+/m1/s1

InChI Key

NQRDVLDEYJYWQR-SZGCSELGSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Synonyms

dihydroergovaline
dihydroergovaline methanesulfonate

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.